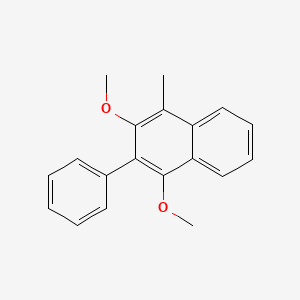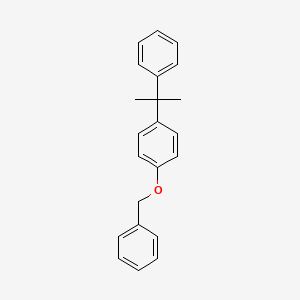
Benzyl p-cumylphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl p-cumylphenyl ether is an organic compound with the molecular formula C22H22O. It belongs to the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its unique structure, which includes both benzyl and p-cumylphenyl groups attached to the ether oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl p-cumylphenyl ether can be synthesized through the Williamson ether synthesis, a common method for preparing ethers. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction would typically involve the use of benzyl alcohol and p-cumylphenol, with a strong base such as sodium hydride to generate the alkoxide ion .
Industrial Production Methods: Industrial production of ethers like this compound often involves the use of catalytic processes. One such method is the alkoxymercuration-demercuration of alkenes, where an alkene reacts with an alcohol in the presence of mercuric acetate, followed by treatment with sodium borohydride .
Chemical Reactions Analysis
Types of Reactions: Benzyl p-cumylphenyl ether undergoes several types of chemical reactions, including:
Oxidation: The ether can be oxidized to form phenolic compounds.
Reduction: Reduction reactions can break the ether bond, yielding alcohols.
Substitution: The ether can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium iodide in acetone (Finkelstein reaction).
Major Products:
Oxidation: Phenolic compounds.
Reduction: Benzyl alcohol and p-cumylphenol.
Substitution: Benzyl halides and substituted phenols.
Scientific Research Applications
Benzyl p-cumylphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound in studies of ether cleavage and synthesis.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of benzyl p-cumylphenyl ether involves its interaction with molecular targets through its ether linkage. The compound can undergo cleavage to form reactive intermediates, which can then interact with various biological pathways. The specific molecular targets and pathways depend on the context of its use, such as in drug delivery or chemical synthesis .
Comparison with Similar Compounds
Benzyl phenyl ether: Similar structure but lacks the p-cumyl group.
Cumyl phenyl ether: Similar structure but lacks the benzyl group.
Diphenyl ether: Contains two phenyl groups instead of benzyl and p-cumyl groups
Uniqueness: Benzyl p-cumylphenyl ether is unique due to the presence of both benzyl and p-cumyl groups, which confer distinct chemical properties and reactivity. This combination allows for unique interactions in both chemical and biological contexts, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
68443-34-5 |
|---|---|
Molecular Formula |
C22H22O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-phenylmethoxy-4-(2-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C22H22O/c1-22(2,19-11-7-4-8-12-19)20-13-15-21(16-14-20)23-17-18-9-5-3-6-10-18/h3-16H,17H2,1-2H3 |
InChI Key |
IZLBYQPKAHATAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


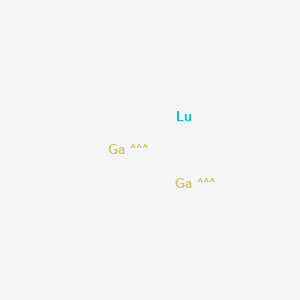
![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

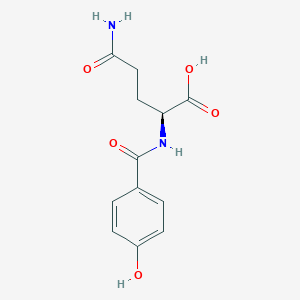
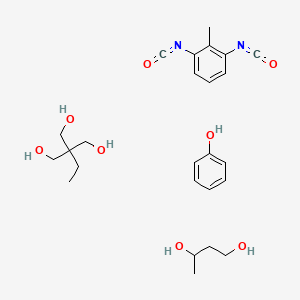
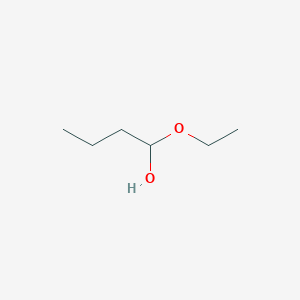
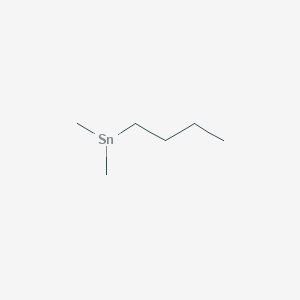

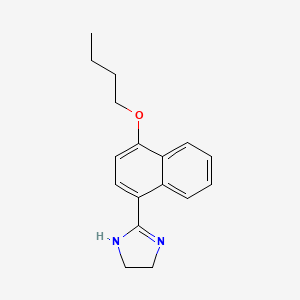


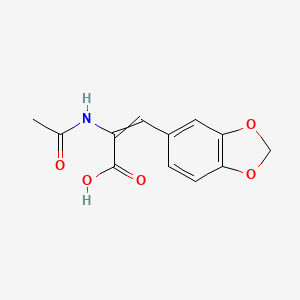
![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
